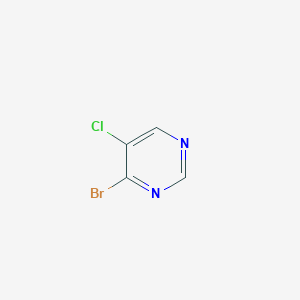

4-Bromo-5-chloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJJHFUJRMYKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261628-82-3 | |

| Record name | 4-bromo-5-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-chloropyrimidine chemical properties and structure

An In-depth Technical Guide to 4-Bromo-5-chloropyrimidine: Synthesis, Reactivity, and Application

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique electronic properties and strategically positioned halogen atoms offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and reactivity. Particular emphasis is placed on the principles of regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Physicochemical Properties and Structural Analysis

This compound is a solid compound at room temperature, characterized by the presence of two distinct halogen substituents on the pyrimidine core.[1][2] The arrangement of these halogens, combined with the electron-deficient nature of the pyrimidine ring, dictates its chemical behavior.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1261628-82-3 | [2][3] |

| Molecular Formula | C₄H₂BrClN₂ | [1][2] |

| Molecular Weight | 193.43 g/mol | [2] |

| Appearance | Solid | [1] |

| SMILES | ClC1=CN=CN=C1Br | [2] |

| InChIKey | WTVLUSWQWGHYIS-UHFFFAOYSA-N (Isomer) | [4] |

Structural & Spectroscopic Characterization

The structure of this compound features two aromatic protons. In its ¹H NMR spectrum, these protons are expected to appear as two distinct singlets in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and halogens.

While detailed crystallographic data is not widely published, the electronic structure is of paramount importance. The pyrimidine ring is inherently electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the bromine and chlorine atoms. This deficiency renders the carbon atoms susceptible to nucleophilic attack.[5] Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C4 position compared to the C2 position, making C4 the kinetically favored site for nucleophilic attack in many dihalopyrimidines.[6][7]

Synthesis and Manufacturing Pathway

The synthesis of halo-substituted pyrimidines often involves the halogenation of a pyrimidinone precursor. A common and effective method for synthesizing the isomeric 5-bromo-4-chloropyrimidine, which can be adapted, involves the chlorination of 5-bromopyrimidin-4-ol (its tautomer, 5-bromopyrimidin-4-one) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

General Synthetic Protocol

-

Starting Material: Begin with 5-bromopyrimidin-4-ol.

-

Chlorination: Dissolve the starting material in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

-

Activation: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), dropwise at room temperature. The base assists in the formation of the reactive intermediate.

-

Reaction: Heat the mixture to reflux for several hours (typically 3 hours). The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Carefully pour the residue into ice water to quench the reaction and hydrolyze any remaining POCl₃.

-

Extraction & Purification: Extract the aqueous phase with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by silica gel column chromatography.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-Chloro-5-bromopyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for sequential, site-selective functionalization, which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Generally, the C4 position of a pyrimidine ring is more reactive towards nucleophiles than the C2 or C6 positions.[9] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto one of the ring nitrogens without disrupting the aromaticity of the entire system.[5][10] Therefore, nucleophiles such as amines, alkoxides, or thiolates will preferentially displace the halide at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C, C-N, and C-O bonds. The reactivity of aryl halides in these reactions typically follows the order: I > Br > Cl.[11] This established trend is the key to achieving chemoselectivity with this compound.

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds using an organoboron reagent. By using standard palladium catalysts (e.g., Pd(PPh₃)₄), one can selectively couple a boronic acid at the more reactive C4-Br position, leaving the C5-Cl bond intact for subsequent transformations.[12] To react the C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger conditions are often necessary.[13]

-

Buchwald-Hartwig Amination: This powerful method forges C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the C4 position under milder conditions.[11][14] This selectivity is crucial in multi-step syntheses, as seen in the development of pharmaceuticals like Macitentan, where a related dihalopyrimidine is sequentially functionalized.[15]

Diagram of Regioselective Reactivity

Caption: Selective functionalization at the C4-Bromine position.

Example Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for similar halopyrimidines.[12][16]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

-

Solvent Addition: Add an anhydrous solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

-

Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

Dihalogenated pyrimidines are privileged scaffolds in medicinal chemistry. Their ability to undergo sequential, regioselective functionalization makes them ideal starting points for building libraries of compounds for structure-activity relationship (SAR) studies. The pyrimidine core itself is a bioisostere for a phenyl ring and can participate in crucial hydrogen bonding interactions with biological targets.[12]

A notable example demonstrating the utility of this scaffold is the synthesis of Macitentan, a dual endothelin receptor antagonist. The synthesis involves the sequential substitution of halides on a 5-bromo-2,4-dichloropyrimidine core, highlighting the industrial relevance of controlling reactivity at different positions on the pyrimidine ring.[15] These building blocks are frequently employed in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[17]

Safety and Handling

This compound and its isomers are classified as hazardous substances. They are harmful if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Avoid breathing dust, fumes, or vapors.[19]

-

Store in a cool, dry place under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[8][19]

-

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the precise electronic and steric properties of its dihalogenated pyrimidine core. A thorough understanding of the principles governing its regioselective reactivity—particularly the preference for SNAr at the C4 position and the higher reactivity of the C-Br bond in palladium catalysis—empowers chemists to design efficient and elegant synthetic routes. Its continued application in the synthesis of complex pharmaceuticals underscores its importance in the field of drug discovery and development.

References

- Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved January 19, 2026.

-

Chemistry Stack Exchange. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved January 19, 2026, from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved January 19, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved January 19, 2026, from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4-Chloro-5-Bromopyrimidine | 56181-39-6 [chemicalbook.com]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Page loading... [wap.guidechem.com]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 4-Bromo-5-chloropyrimidine (CAS 1261628-82-3): A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalogenated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in crucial hydrogen-bonding interactions make it a privileged structure in drug design. Within this class, dihalogenated pyrimidines stand out as exceptionally versatile synthetic intermediates. These molecules are pre-functionalized with two distinct reactive handles, allowing for the sequential and regioselective introduction of various substituents. This capability is paramount in the construction of diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors, antivirals, and other targeted therapies.[1]

This guide focuses on 4-Bromo-5-chloropyrimidine, a specific yet under-documented member of this family. By examining its intrinsic properties and the established chemistry of its isomers, we can delineate its potential as a strategic building block for the synthesis of complex, biologically active molecules.

Physicochemical Profile

The fundamental identity and key properties of this compound are summarized below. While publicly available experimental data on properties such as melting and boiling points are limited, the core molecular attributes are well-established.

| Property | Value | Source(s) |

| CAS Number | 1261628-82-3 | [2][3][4][5] |

| Molecular Formula | C₄H₂BrClN₂ | [2][3] |

| Molecular Weight | 193.43 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| SMILES | ClC1=CN=CN=C1Br | [3] |

| Calculated LogP | 1.8925 | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

Synthetic Strategy: A Plausible Pathway

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a theoretical pathway can be constructed based on established principles of heterocyclic chemistry. A common route to halogenated pyrimidines involves the treatment of a corresponding pyrimidinone (or uracil derivative) with a strong halogenating agent.

A plausible synthesis could start from 5-chlorouracil. The hydroxyl groups of the uracil tautomer can be converted to chloro groups using a potent chlorinating agent like phosphorus oxychloride (POCl₃), yielding 2,4,5-trichloropyrimidine. Subsequent selective reduction or substitution to replace the C2 and/or C4 chloro groups would be complex.

A more direct, albeit hypothetical, route could involve the direct bromination of a suitable 5-chloropyrimidine precursor. The challenge lies in controlling the regioselectivity of the bromination to favor the C4 position.

Caption: A proposed synthetic workflow for this compound.

Causality Behind the Proposed Strategy: This hypothetical pathway leverages standard halogenation reactions. The choice of brominating agent (e.g., N-Bromosuccinimide or a bromine/acid system) and reaction conditions would be critical to direct the electrophile to the electron-rich C4 position of the 5-chloropyrimidine ring. This remains a theoretical route pending experimental validation.

Reactivity and Application in Medicinal Chemistry

The true value of this compound lies in the differential reactivity of its two halogen atoms, enabling it to serve as a versatile scaffold for building molecular complexity in a controlled, stepwise manner.

The Principle of Regioselective Functionalization

The two halogen substituents offer two distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation.

-

Palladium-Catalyzed Cross-Coupling: The Carbon-Bromine bond is generally more reactive than a Carbon-Chlorine bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This preference allows for the selective introduction of aryl or heteroaryl groups at the C4 position, leaving the C5-chloro group intact for subsequent reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which activates halogens towards nucleophilic attack. In dihalopyrimidines, the C4 position is typically more susceptible to SNAr than the C2 position due to superior resonance stabilization of the anionic Meisenheimer intermediate.[7] While the reactivity of the C5-Cl in this specific isomer is less documented, it provides a potential site for introducing amines, alcohols, or thiols, which are crucial for pharmacophore development.

Caption: Differential reactivity of this compound.

Application as a Kinase Inhibitor Scaffold

The pyrimidine core is a proven pharmacophore for kinase inhibitors, mimicking the adenine of ATP to bind in the enzyme's hinge region. The synthetic strategy for many potent inhibitors, such as those targeting Bcr-Abl, involves the use of a dihalopyrimidine core.[1] A precursor like 5-bromo-2,4-dichloropyrimidine is often used, where one chlorine is displaced by a primary aniline, and the second is displaced by another amine, followed by a Suzuki coupling at the bromine site to build out the rest of the molecule.

By analogy, this compound could serve a similar role. A Suzuki reaction at C4 could install a key recognition motif, while the C5-chloro position could be substituted with a solubilizing group or another vector to probe the protein's binding pocket. This makes it a potentially valuable, though currently unexplored, building block for novel kinase inhibitor discovery programs.

Experimental Protocol: A Representative Suzuki Coupling

While a specific protocol for synthesizing the title compound is unavailable, the following is a detailed, field-proven methodology for a representative Suzuki-Miyaura coupling on a related dichloropyrimidine substrate.[8][9] This protocol serves as a robust template for researchers wishing to utilize this compound in cross-coupling reactions.

Objective: To perform a regioselective Suzuki-Miyaura coupling at the C4-bromo position of this compound with Phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Expert Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is an effective base for this transformation.

-

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio). The solvent mixture should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

-

Expert Insight: The addition of water can accelerate the transmetalation step of the catalytic cycle and help dissolve the inorganic base.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then with brine to remove residual base and inorganic salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to yield the final 4-phenyl-5-chloropyrimidine product.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1261628-82-3) is not widely available. However, based on the hazard profiles of closely related isomers like 5-bromo-4-chloropyrimidine and other halogenated pyrimidines, the following hazards should be anticipated:[10][11][12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Disclaimer: This information is based on structurally similar compounds and should be used for guidance only. A full risk assessment should be conducted before handling.

Recommended Handling Practices:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

This compound represents a valuable, albeit underexplored, building block for chemical synthesis. Its confirmed molecular structure and the predictable, differential reactivity of its halogen substituents make it a prime candidate for constructing complex molecular architectures. By leveraging established protocols for regioselective Suzuki couplings and nucleophilic aromatic substitutions, researchers can unlock its potential for creating novel compound libraries, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. While the lack of extensive public data necessitates careful handling and methodical protocol development, the foundational principles of pyrimidine chemistry strongly support its utility for the advanced medicinal chemist.

References

-

Patel, K., et al. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. Journal of Applicable Chemistry, 8(5), 2347-2354. Available from: [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available from: [Link]

-

Chandrashekar, M.S., et al. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Girgis, A. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7315-7323. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

Vadivel, E., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Available from: [Link]

-

Bide Pharmatech. (n.d.). This compound. Available from: [Link]

-

NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

- Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:1261628-82-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Bromo-5-chloropyrimidine: A Technical Guide for Researchers

Introduction: The Significance of 4-Bromo-5-chloropyrimidine in Drug Discovery and Chemical Synthesis

This compound is a halogenated heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of immense interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific arrangement of bromo and chloro substituents on the pyrimidine ring makes this compound a valuable and versatile building block in organic synthesis. The precise characterization of this molecule is paramount for its effective utilization in the development of novel therapeutic agents and other advanced materials.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | Singlet | - | H-2 |

| ~8.65 | Singlet | - | H-6 |

Rationale for Predictions: The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electronegative nitrogen atoms and halogen substituents deshield the protons, shifting them downfield. In the proposed structure of this compound, the two protons are on carbons C-2 and C-6. Due to the symmetrical nature of the electronic effects of the halogens at positions 4 and 5 with respect to the two protons, they are expected to be in slightly different chemical environments. The proton at C-2 is adjacent to two nitrogen atoms, leading to a significant downfield shift. The proton at C-6 is adjacent to one nitrogen atom. The precise chemical shifts are influenced by the combined inductive effects of the bromine and chlorine atoms. As there are no adjacent protons, both signals are predicted to be singlets.

¹³C NMR (Carbon-13 NMR) Predicted Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~158.5 | C-6 |

| ~135.0 | C-4 |

| ~120.0 | C-5 |

Rationale for Predictions: The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the adjacent atoms. The carbons bonded to nitrogen (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbon bearing the bromine atom (C-4) and the carbon with the chlorine atom (C-5) will have their chemical shifts influenced by the respective halogen's electronegativity and size. Generally, the carbon attached to bromine (C-4) would be at a higher field (lower ppm) than a carbon attached to chlorine, but the overall electronic environment of the ring must be considered.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=N and C=C stretching (pyrimidine ring) |

| 1350-1200 | C-N stretching |

| 800-600 | C-Cl stretching |

| 600-500 | C-Br stretching |

Rationale for Predictions: The IR spectrum of this compound is expected to be dominated by vibrations of the pyrimidine ring. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.[2] The C-N stretching vibrations will be observed in the 1350-1200 cm⁻¹ range.[2] The presence of the carbon-halogen bonds will give rise to absorptions in the fingerprint region, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192/194/196 | [M]⁺, Molecular ion peak |

| 113/115 | [M - Br]⁺ |

| 157/159 | [M - Cl]⁺ |

Rationale for Predictions: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a cluster of peaks for the molecular ion at m/z 192, 194, and 196. The fragmentation pattern will likely involve the loss of the halogen atoms. The loss of a bromine radical will lead to a fragment ion cluster around m/z 113/115, while the loss of a chlorine radical will result in a fragment ion cluster around m/z 157/159. The relative intensities of these isotopic peaks can be a powerful tool for confirming the presence of bromine and chlorine in the molecule.[4][5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

Workflow for Spectroscopic Analysis of this compound

Caption: A generalized workflow for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Instrument Setup:

- Use a 400 MHz or higher field NMR spectrometer.[6]

- Insert the sample into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

3. ¹H NMR Acquisition:

- Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's 'zg30').[6]

- Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

- Acquisition Time: Typically 2-4 seconds.[6]

- Relaxation Delay: 1-2 seconds.[6]

- Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.[7]

4. ¹³C NMR Acquisition:

- Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30').[6]

- Spectral Width: Set to approximately 200-220 ppm, centered around 100-120 ppm.[6]

- Acquisition Time: Typically 1-2 seconds.[6]

- Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.[6]

- Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required.[6]

5. Data Processing:

- Apply Fourier transform to the acquired Free Induction Decays (FIDs).

- Phase correct the resulting spectra.

- Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

- Integrate the signals in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Caption: A step-by-step workflow for acquiring an ATR-FTIR spectrum.

1. Instrument Preparation:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

2. Background Collection:

- With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

3. Sample Analysis:

- Place a small amount of the solid this compound powder onto the ATR crystal.

- Use the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[8]

- Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Perform baseline correction if necessary.

- Label the significant peaks.

Mass Spectrometry (MS) Protocol

1. Sample Preparation:

- Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9]

- Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[10]

- Filter the sample solution through a 0.22 µm syringe filter if any particulate matter is visible.[9]

2. Ionization Method Selection:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This hard ionization technique will likely produce significant fragmentation, which can be useful for structural elucidation.

- Electrospray Ionization (ESI): A soft ionization technique that is suitable for a wider range of compounds. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11]

3. Mass Analysis:

- Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, a direct insertion probe or a gas chromatography (GC) system is used.

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

4. Data Interpretation:

- Identify the molecular ion peak and its characteristic isotopic pattern.

- Analyze the fragmentation pattern to identify key fragment ions.

- Compare the observed spectrum with the predicted spectrum for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed protocols for its experimental determination. The provided NMR, IR, and MS data, while predicted, offer a solid foundation for researchers working with this important synthetic intermediate. By following the outlined experimental workflows, scientists and drug development professionals can confidently characterize this compound, ensuring the integrity of their research and the quality of their downstream applications. The synthesis of accurate experimental data and its comparison with the predictions herein will contribute to a more complete understanding of this valuable chemical entity.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.

- NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.).

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Step-by-step procedure for NMR d

- (PDF) NMR data collection and analysis protocol for high-throughput protein structure determination. (2006).

- SOP d

- Quantifying Small Molecules by Mass Spectrometry. (2014).

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology.

- NMR D

- Mass Spectrometry analysis of Small molecules. (2013).

-

The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Deriv

- Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. (1994).

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). PubMed.

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.).

- 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.

- Principles of

-

Patterns of the molecular ion with multiple chlorine or bromine atoms. (n.d.). ResearchGate. Retrieved from [Link]

- Mass Spectrometry - Fragmentation P

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992).

Sources

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. r-nmr.eu [r-nmr.eu]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 安捷伦 [agilent.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility and Stability of 4-Bromo-5-chloropyrimidine for Drug Discovery Applications

Abstract: 4-Bromo-5-chloropyrimidine is a halogenated heterocyclic building block with significant potential in medicinal chemistry and drug development. Its utility in synthesis is critically dependent on its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides an in-depth analysis of these properties. While specific quantitative data for this compound is not extensively published, this document, grounded in fundamental chemical principles and established analytical methodologies, offers a comprehensive framework for its characterization. It provides researchers, scientists, and drug development professionals with the theoretical background and detailed experimental protocols required to determine the thermodynamic solubility and assess the chemical stability of this compound, ensuring its effective and reliable application in research and development workflows.

Introduction to this compound

This compound is a disubstituted pyrimidine, a class of heterocyclic compounds that form the core of many biologically active molecules, including several approved drugs.[1] Understanding the physicochemical characteristics of such a building block is not merely a preliminary step but a foundational requirement for its successful use in synthesis, formulation, and screening.

1.1 Chemical Structure and Properties

The arrangement of two electron-withdrawing halogens on the pyrimidine ring significantly influences the molecule's reactivity and physical properties. The properties listed below are essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClN₂ | [2][3] |

| Molecular Weight | 193.43 g/mol | [3][4] |

| CAS Number | 1261628-82-3 | [2][3] |

| Appearance | Solid / Colorless to light yellow Liquid | [2][5][6] |

| Computed XlogP | 1.9 | [4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

The computed XlogP value of 1.9 suggests moderate lipophilicity, indicating that while solubility in nonpolar organic solvents is likely, aqueous solubility may be limited.[4] The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, influencing interactions with protic solvents.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that dictates how a compound can be handled, purified, and formulated for biological assays.[7] For this compound, a combination of theoretical prediction and experimental verification is the most robust approach.

2.1 Theoretical Solubility Considerations

Based on its structure, the following solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol.

-

Low Solubility: Expected in nonpolar solvents like hexanes and in aqueous buffers due to its moderate lipophilicity and crystalline solid-state.[8] A related compound, 4-Amino-5-bromo-2-chloropyrimidine, is described as only slightly soluble in water.[8]

2.2 Protocol: Determination of Thermodynamic Solubility

To obtain definitive, high-quality solubility data, the shake-flask method is the gold standard, as it measures the equilibrium solubility of the crystalline solid.[9][10] This protocol is designed to be a self-validating system.

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial. This step is critical; an excess of solid must be present to ensure a saturated solution is achieved.[10]

-

Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO, Ethanol) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to 25°C (or desired temperature) with vigorous agitation (e.g., 700 rpm). Allow the suspension to equilibrate for 24-48 hours. This extended time is crucial for the dissolution process to reach a true thermodynamic equilibrium between the solid and solution phases.[11]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. The presence of undissolved solid at this stage validates that saturation was achieved.[10]

-

Sample Collection & Dilution: Carefully collect a known volume (e.g., 100 µL) of the supernatant, ensuring no solid particles are disturbed. Dilute the sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC)-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile). The use of HPLC is superior to simple UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[10]

-

Calculation: Calculate the solubility in µg/mL or µM using the determined concentration and the dilution factor.

2.3 Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Assessment and Degradation Pathways

Understanding the chemical stability of this compound is essential to define appropriate storage conditions, anticipate its reactivity in synthetic reactions, and ensure the integrity of screening results.[12] Forced degradation studies, or stress testing, are the industry-standard approach to identify potential degradation pathways.[12][13]

3.1 Theoretical Stability Considerations

The pyrimidine ring itself is relatively stable. However, the C4-Cl and C5-Br bonds are potential sites of instability. The C4 position is highly activated towards nucleophilic substitution by the adjacent ring nitrogens. Therefore, hydrolysis, particularly under basic or strongly acidic conditions, is a plausible degradation pathway, potentially leading to the replacement of the chloro group with a hydroxyl group to form 5-bromo-pyrimidin-4-one.

3.2 Protocol: Forced Degradation (Stress Testing)

This protocol outlines a systematic approach to evaluating stability under various stress conditions as recommended by international guidelines.[13] The goal is to achieve 10-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound.[14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of ~1 mg/mL.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample stored at 5°C in the dark.

-

Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions are often harsher.

-

Oxidative Stress: Mix with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[15]

-

Thermal Stress: Incubate a vial of the stock solution at 70°C for 7 days. For solid-state thermal stress, place the neat powder in an oven at the same condition.

-

Photolytic Stress: Expose the stock solution in a photostable, transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[13]

-

-

Neutralization & Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is critical to halt the degradation reaction before analysis.

-

Analysis: Analyze all stressed samples, including the control, by a stability-indicating HPLC-UV method. The method must be capable of resolving the parent peak from all degradation products, impurities, and solvent peaks.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. The appearance of new peaks signifies degradation products.

3.3 Workflow for Forced Degradation Studies

This diagram outlines the process of subjecting the compound to various stressors and analyzing the outcome.

Caption: Standard workflow for a forced degradation (stress testing) study.

3.4 Recommended Storage and Handling

Based on the chemical nature of halogenated pyrimidines and standard laboratory practice, the following storage and handling procedures are recommended to ensure long-term stability:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][16] For maximum stability, storage at 2-8°C or colder (e.g., -20°C) in a dry environment is advised.[3][17] Protect from light.

-

Handling: Use in a well-ventilated area or chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant and may be harmful if inhaled or swallowed.[4][19]

Conclusion: A Framework for Characterization

This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. This guide provides the necessary theoretical foundation and, more critically, robust, field-proven experimental protocols for researchers to generate this data. By employing the thermodynamic solubility assay and the forced degradation workflow described herein, scientists can confidently determine the optimal conditions for using, storing, and formulating this compound. This empirical approach not only mitigates risks associated with poor solubility and unexpected degradation but also accelerates the drug discovery process by ensuring the reliability and reproducibility of experimental results.

References

-

This compound - CymitQuimica. CymitQuimica.

-

How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties? Guidechem.

-

In-vitro Thermodynamic Solubility. Protocols.io.

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg | PCBIS.

-

4-Chloro-5-Bromopyrimidine | 56181-39-6. ChemicalBook.

-

4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9. ChemicalBook.

-

4-Amino-5-bromo-2-chloropyrimidine Safety Data Sheet. CymitQuimica.

-

56181-39-6|5-Bromo-4-chloropyrimidine. BLD Pharm.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

-

SAFETY DATA SHEET - 4-Amino-5-bromo-6-chloropyrimidine. Fisher Scientific.

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.

-

Forced Degradation Studies. MedCrave online.

-

SAFETY DATA SHEET - 4-Amino-5-bromo-2-chloropyridine. Fisher Scientific.

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR.

-

5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078. PubChem.

-

SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. Fisher Scientific.

-

4-Chloro-5-Bromopyrimidine | 56181-39-6. ChemicalBook.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665. PubChem.

-

5-Bromo-2-chloropyrimidine 96% | 32779-36-5. Sigma-Aldrich.

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

-

This compound | 1261628-82-3. ChemScene.

-

This compound (C4H2BrClN2). PubChemLite.

-

4-Chloro-5-Bromopyrimidine CAS#: 56181-39-6. ChemicalBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 4-Chloro-5-Bromopyrimidine | 56181-39-6 [chemicalbook.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9 [m.chemicalbook.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. acdlabs.com [acdlabs.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ijisrt.com [ijisrt.com]

- 16. 错误页 [amp.chemicalbook.com]

- 17. 56181-39-6|5-Bromo-4-chloropyrimidine|BLD Pharm [bldpharm.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

Topic: Potential Research Applications of 4-Bromo-5-chloropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 4-Bromo-5-chloropyrimidine, a dihalogenated pyrimidine that serves as a highly versatile and strategic building block in modern medicinal chemistry. We will dissect its inherent chemical properties, focusing on the orthogonal reactivity of its bromine and chlorine substituents, which enables selective, sequential functionalization. This guide is tailored for drug discovery professionals, offering not just theoretical background but also field-proven insights and detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a case study in kinase inhibitor synthesis, we will illustrate how this scaffold's unique reactivity is leveraged to construct complex, biologically active molecules, thereby accelerating structure-activity relationship (SAR) studies and lead optimization efforts.

The Strategic Advantage of Differentiated Halogenation in Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in drug design, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. Its nitrogen atoms serve as excellent hydrogen bond acceptors, facilitating specific and high-affinity interactions with a multitude of biological targets. The deliberate installation of halogen atoms onto this ring system is a cornerstone of modern synthetic strategy, and this compound is a prime exemplar of this approach.

The true synthetic power of this molecule lies in the differential reactivity of the C4-Br and C5-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective functionalization of the C4 position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, leaving the C5-Cl bond intact for subsequent manipulations. This second halogen then provides a handle for introducing further molecular diversity, most commonly through nucleophilic aromatic substitution (SNAr), often under more forcing conditions. This capacity for controlled, stepwise elaboration is invaluable for building focused compound libraries and systematically exploring the chemical space around a pharmacophore.

Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is critical for its successful and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClN₂ | PubChem[1] |

| Molecular Weight | 193.43 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | TCI[2] |

| Melting Point | 73-79 °C | Sigma-Aldrich[3] |

| Boiling Point | 95 °C / 15 mmHg | TCI[2] |

| SMILES | C1=C(C(=NC=N1)Cl)Br | PubChem[1] |

| InChIKey | WTVLUSWQWGHYIS-UHFFFAOYSA-N | PubChem[1] |

GHS Hazard Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin and serious eye irritation.[1]

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and prevent contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry place under an inert atmosphere.

Core Synthetic Methodologies & Protocols

The utility of this compound is defined by its selective reactivity in two major classes of reactions. The protocols described below are representative and may require optimization based on substrate scope and laboratory conditions.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The greater lability of the C-Br bond makes it the preferred site for initial functionalization via palladium catalysis.

This reaction is the workhorse for installing aryl or heteroaryl moieties, which are critical for modulating properties like target affinity and solubility.

Step-by-Step Protocol: Synthesis of 4-Aryl-5-chloropyrimidines

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

-

Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target compound.

Caption: Suzuki-Miyaura coupling workflow.

This reaction introduces a linear alkyne linker, a valuable motif for probing deep into binding pockets or as a precursor for further transformations.[4][5]

Step-by-Step Protocol: Synthesis of 4-Alkynyl-5-chloropyrimidines

-

Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (CuI, 5-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 cycles).

-

Solvent & Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or DIPEA, 2.0-3.0 eq.). Add the terminal alkyne (1.2 eq.).

-

Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Caption: Sonogashira coupling workflow.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

After the C4-position has been functionalized, the remaining C5-chloro substituent can be displaced by a nucleophile. The electron-withdrawing nature of the pyrimidine ring and the C4-substituent activates the C5-position for this attack.[6][7]

Step-by-Step Protocol: Synthesis of 4,5-Disubstituted Pyrimidines

-

Setup: In a sealable reaction vial, dissolve the 4-substituted-5-chloropyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF, NMP, or DMSO.

-

Reagent Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.2-2.0 eq.). If the nucleophile is an alcohol or a secondary amine, a non-nucleophilic base like DIPEA or K₂CO₃ (2.0-3.0 eq.) is often required.

-

Reaction: Seal the vial and heat the mixture to 80-140 °C. The required temperature is highly dependent on the nucleophilicity of the attacking species. Monitor by LC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Caption: Nucleophilic aromatic substitution workflow.

Case Study: A Modular Approach to Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established hinge-binding motif in many FDA-approved kinase inhibitors. The sequential functionalization of this compound provides a powerful and modular platform for rapidly generating analogs to build SAR. A common strategy involves installing a "solubility" or "selectivity" element at C4, followed by the introduction of the crucial hinge-binding amine at C5.

Logical Workflow: Kinase Inhibitor Synthesis

-

Step 1 (Diversity Element): A Suzuki or Buchwald-Hartwig amination is performed at the C4-position to introduce a group (R¹) that will occupy the solvent-exposed region of the kinase active site. This position is ideal for tuning physicochemical properties like solubility and cell permeability.

-

Step 2 (Hinge-Binder): The resulting 4-R¹-5-chloropyrimidine intermediate is then subjected to an SNAr reaction with a primary or secondary amine (R²-NH-R³). This amine is designed to form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

This two-step, modular approach allows for a mix-and-match strategy, where libraries of R¹ and R² groups can be combined to efficiently map the SAR for a given kinase target.

Caption: Modular synthesis of kinase inhibitors.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity allows for the rational and efficient construction of complex molecules. By enabling selective functionalization at two distinct points on a privileged biological scaffold, it empowers medicinal chemists to conduct systematic SAR studies, optimize lead compounds, and ultimately, design more effective and selective therapeutics. The methodologies and insights provided in this guide serve as a robust starting point for any research program looking to harness the synthetic potential of this valuable building block.

References

-

Title: 5-Bromo-4-chloropyrimidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, ACS Publications URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

-

Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

- 1. 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 5-ブロモ-2-クロロピリミジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Reactivity profile of 4-Bromo-5-chloropyrimidine with nucleophiles

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloropyrimidine with Nucleophiles

Authored by a Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, from antiviral agents to kinase inhibitors.[1] Its prevalence stems from its unique electronic properties and its capacity to engage in hydrogen bonding, often serving as a bioisosteric replacement for a phenyl ring.[2] Within the vast chemical space of substituted pyrimidines, dihalogenated derivatives serve as exceptionally versatile platforms for the synthesis of complex molecular architectures.

This guide focuses on the reactivity profile of this compound, a building block with significant, yet underexplored, potential. The presence of two distinct halogens at adjacent positions offers a compelling opportunity for programmed, regioselective functionalization. This document provides a predictive analysis of its reactivity towards common classes of nucleophiles and cross-coupling partners. Drawing upon established principles of heterocyclic chemistry and extensive data from closely related analogues, this guide is intended to empower researchers, scientists, and drug development professionals to strategically incorporate this scaffold into their synthetic campaigns. We will delve into the causality behind its reactivity, present detailed experimental frameworks, and outline strategies for sequential modification.

Core Reactivity Principles: An Electronic and Steric Analysis

The reactivity of this compound is governed by the interplay of the electron-deficient pyrimidine core and the distinct electronic properties of the bromo and chloro substituents.

-

The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a significant polarization of the C-X bonds and rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic.[3][4] This intrinsic electron deficiency makes the ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

-

Positional Activation:

-

C4-Position: The carbon at the 4-position is para to N1 and ortho to N3. This dual activation makes it a prime site for nucleophilic attack, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto both nitrogen atoms.[5]

-

C5-Position: The carbon at the 5-position is meta to both ring nitrogens. It does not benefit from the same level of resonance stabilization for a nucleophilic attack and is therefore considered an unactivated position for the SNAr mechanism.

-

-

Leaving Group Ability:

-

For Nucleophilic Aromatic Substitution (SNAr): The relative reactivity of halogens as leaving groups in SNAr on heteroaromatic systems is not always straightforward and can be substrate-dependent. However, the key determinant for this compound is positional activation. The attack will overwhelmingly favor the activated C4 position, leading to the displacement of the bromide ion.

-

For Palladium-Catalyzed Cross-Coupling: The reactivity of carbon-halogen bonds towards oxidative addition to a Pd(0) center follows a well-established trend: C-I > C-Br > C-Cl.[2][6] This principle is the cornerstone of selectivity in cross-coupling reactions with this substrate. The C4-Br bond is predicted to be significantly more reactive than the C5-Cl bond.

-

This differential reactivity is the key to the synthetic utility of this compound, enabling a programmed, stepwise introduction of substituents.

Caption: Predicted reactivity sites based on electronic effects.

Reactivity Profile with Nucleophiles

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound are predicted to proceed exclusively at the C4 position, displacing the bromide. The reaction follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate (Meisenheimer complex).

Caption: General workflow for the SNAr mechanism.

Reactivity with N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this transformation. Reactions typically proceed under thermal conditions, often in a polar solvent like ethanol, isopropanol, or DMF. A base such as triethylamine or potassium carbonate may be used to neutralize the HBr generated in situ.[7] For less nucleophilic amines, acid catalysis can sometimes promote the reaction.[7]

Reactivity with O-Nucleophiles (Alkoxides/Hydroxides): Alkoxides (e.g., sodium methoxide) and hydroxides will readily displace the C4-bromide to yield 4-alkoxy- or 4-hydroxy-5-chloropyrimidines. These reactions are typically fast and are often conducted at or below room temperature in the corresponding alcohol as the solvent.[8]

Reactivity with S-Nucleophiles (Thiols): Thiols are potent nucleophiles, especially in their thiolate form. Reactions with thiols in the presence of a base (e.g., triethylamine, sodium carbonate) are expected to be highly efficient, affording 4-thioether-5-chloropyrimidines.[1][9] These reactions often proceed rapidly at room temperature.

| Nucleophile Type | Typical Conditions | Predicted Product | Analogous System Reference |

| Primary/Secondary Amine | EtOH or IPA, reflux, +/- Base (e.g., K₂CO₃) | 4-Amino-5-chloropyrimidine | 2,4-Dichloropyrimidine[10] |

| Alkoxide (e.g., NaOMe) | MeOH, 0 °C to RT | 4-Methoxy-5-chloropyrimidine | 2-MeSO₂-4-chloropyrimidine[8] |

| Thiol (R-SH) | DMF, Base (e.g., Et₃N), RT | 4-(R-thio)-5-chloropyrimidine | 2,4-Dichloropyrimidine[1] |

Palladium-Catalyzed Cross-Coupling Reactions

The significant difference in reactivity between the C4-Br and C5-Cl bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions at the C4 position. This selectivity provides a powerful tool for C-C and C-N bond formation, leaving the C5-chloro substituent available for subsequent transformations.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. The reaction of this compound with various aryl- or heteroarylboronic acids is predicted to occur selectively at the C4 position. Common conditions involve a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with appropriate ligands, a base (e.g., K₂CO₃, K₃PO₄), and a solvent system such as dioxane/water or toluene.[11][12][13]

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction, co-catalyzed by palladium and copper(I), couples the C4-Br bond with a terminal alkyne.[14][15] Typical conditions employ a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF.[16]

| Reaction Type | Catalyst/Reagents | Typical Conditions | Predicted Product | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | Dioxane/H₂O, 80-100 °C | 4-Aryl-5-chloropyrimidine | [11][12] |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne | THF or DMF, RT to 60 °C | 4-Alkynyl-5-chloropyrimidine | [14][16] |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., Xantphos), Cs₂CO₃, Amine | Toluene or Dioxane, 80-110 °C | 4-Amino-5-chloropyrimidine | [4] |

Synthetic Strategy: A Workflow for Sequential Functionalization

The predictable, orthogonal reactivity of the C4-Br and C5-Cl positions makes this compound an ideal substrate for building molecular diversity. A two-step functionalization strategy can be reliably employed.

Workflow:

-

First Functionalization (C4): Exploit the higher reactivity of the C4-Br bond. Perform either an SNAr reaction (with amines, alkoxides, or thiolates) or a palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.). This step is expected to be highly regioselective.

-

Second Functionalization (C5): The product from the first step, a 4-substituted-5-chloropyrimidine, can be subjected to a second reaction. The C5-Cl bond, being less reactive, will typically require more forcing conditions for a subsequent cross-coupling reaction.

Caption: A strategic workflow for sequential functionalization.

Experimental Protocols